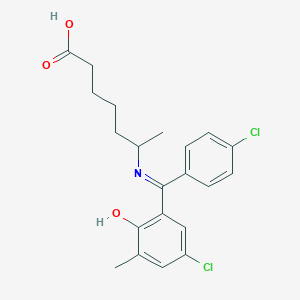
6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H23Cl2NO3 and its molecular weight is 408.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid (CAS Number: 104775-11-3) is a compound of significant interest due to its potential biological activities, particularly in the realms of antiviral and anticancer research. This article delves into the compound's biological activity, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse literature sources.
The chemical structure of this compound is characterized by its complex substituents, which may contribute to its biological activity. The molecular formula is C21H23Cl2N2O3, with a molecular weight of approximately 408.32 g/mol .
Research indicates that compounds similar to this compound exhibit mechanisms targeting viral DNA replication processes. For instance, studies on related compounds have shown that they can inhibit human adenovirus (HAdV) replication by interfering with the viral DNA synthesis pathway . Such findings suggest that this compound may possess similar antiviral properties.
Antiviral Activity
In preliminary studies, derivatives of related compounds demonstrated potent antiviral effects against HAdV, with selectivity indexes greater than 100. The most promising analogs showed sub-micromolar potency and reduced cytotoxicity compared to established antiviral agents like niclosamide . The exploration of this compound in this context could yield valuable insights into its potential as an antiviral agent.
Antitumor Activity
The compound's structural attributes suggest possible antitumor activity. Research has shown that phenolic compounds can initiate apoptosis in cancer cells, particularly through mitochondrial pathways . The presence of halogen substitutions (like chlorine) often enhances the cytotoxic properties of such compounds against various cancer cell lines.
Case Studies
- Cytotoxicity against Cancer Cell Lines : A study evaluating the cytotoxic effects of similar compounds on M-HeLa cells indicated significant apoptotic activity. Compounds were noted to induce late-stage apoptosis effectively, which is critical for developing anticancer therapies .
- Comparative Studies : Compounds structurally related to this compound have been tested against various cancer types, including breast and cervical cancers. Results indicated that certain derivatives exhibited IC50 values comparable to or exceeding those of standard chemotherapeutics like Doxorubicin .
Biological Activity Summary Table
| Activity | Mechanism | IC50 Values | Selectivity Index |
|---|---|---|---|
| Antiviral | Inhibition of viral DNA replication | <0.5 μM | >100 |
| Antitumor | Induction of apoptosis in cancer cells | <1 μM | Varies |
| Cytotoxicity | Targeting specific cancer cell lines | Comparable to Doxorubicin | High |
Propriétés
IUPAC Name |
6-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO3/c1-13-11-17(23)12-18(21(13)27)20(15-7-9-16(22)10-8-15)24-14(2)5-3-4-6-19(25)26/h7-12,14,27H,3-6H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVASXKJZOPIAGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CCCCC(=O)O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104775-11-3 |
Source


|
| Record name | Heptanoic acid, 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













